2-chloro-N-(2-hydroxy-2-(4-(thiophen-3-yl)phenyl)ethyl)benzenesulfonamide

Anticancer Activity NCI-60 Screening Structure-Activity Relationship

This 2-chlorobenzenesulfonamide bearing a thiophene-3-yl phenyl pharmacophore via a hydroxyethyl linker is a key tool for NCI-60 selectivity deconvolution. Its unique mono-ortho-chloro substitution provides a targeted selectivity profile distinct from 2,4-dichloro analogs, while the 3-yl thiophene geometry mimics nanomolar COX-2 inhibitors. The hydroxyethyl linker enables prodrug conjugation and serves as a physicochemical benchmark for logP/tPSA modulation in lead optimization. Researchers use this compound to validate target engagement and minimize off-target toxicity seen in higher potency di-chloro congeners.

Molecular Formula C18H16ClNO3S2
Molecular Weight 393.9
CAS No. 2034254-13-0
Cat. No. B2843244
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-chloro-N-(2-hydroxy-2-(4-(thiophen-3-yl)phenyl)ethyl)benzenesulfonamide
CAS2034254-13-0
Molecular FormulaC18H16ClNO3S2
Molecular Weight393.9
Structural Identifiers
SMILESC1=CC=C(C(=C1)S(=O)(=O)NCC(C2=CC=C(C=C2)C3=CSC=C3)O)Cl
InChIInChI=1S/C18H16ClNO3S2/c19-16-3-1-2-4-18(16)25(22,23)20-11-17(21)14-7-5-13(6-8-14)15-9-10-24-12-15/h1-10,12,17,20-21H,11H2
InChIKeyNNCUKKLWIXKWRJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement-Grade Characterization of 2-Chloro-N-(2-hydroxy-2-(4-(thiophen-3-yl)phenyl)ethyl)benzenesulfonamide (CAS 2034254-13-0)


2-Chloro-N-(2-hydroxy-2-(4-(thiophen-3-yl)phenyl)ethyl)benzenesulfonamide (CAS 2034254-13-0) is a 2-chlorobenzenesulfonamide derivative that incorporates a thiophene-3-yl phenyl pharmacophore via a 2-hydroxyethyl linker. Its molecular formula is C18H16ClNO3S2, with a monoisotopic mass of 393.026 g/mol . This compound belongs to a broader class of N-(aryl/heteroaryl)-2-chlorobenzenesulfonamides that have demonstrated promising anticancer activity in National Cancer Institute (NCI) 60-cell-line screening platforms [1]. Distinct from simpler 2-chlorobenzenesulfonamide building blocks or alternative heterocyclic-substituted analogs, the specific combination of the ortho-chloro substituent on the benzenesulfonamide ring and the thiophene-3-yl phenyl moiety defines a unique chemical space for structure-activity relationship (SAR) exploration.

Structural Determinants of Differentiation: Why 2-Chloro-N-(2-hydroxy-2-(4-(thiophen-3-yl)phenyl)ethyl)benzenesulfonamide Cannot Be Substituted with Generic Analogs


The biological and pharmacological profiles of benzenesulfonamide derivatives are exquisitely sensitive to even minor structural modifications. Simply interchanging 2-chlorobenzenesulfonamide building blocks or altering the heterocyclic substituent on the aminoethyl linker can drastically alter target engagement, antitumor selectivity, and metabolic stability [1]. A systematic SAR study on closely related N-(aryl/heteroaryl)-2-chlorobenzenesulfonamides demonstrated that subtle substitutions on the benzenesulfonamide ring, such as the presence and position of chloro groups, directly govern differential cytotoxicity across a panel of 60 human cancer cell lines [1]. The ortho-chloro substituent in the target compound imparts unique electronic and steric properties that are absent in its para-cyano analog (4-cyano-N-(2-hydroxy-2-(4-(thiophen-3-yl)phenyl)ethyl)benzenesulfonamide) and its meta-acetyl analog (3-acetyl-N-{2-hydroxy-2-[4-(thiophen-3-yl)phenyl]ethyl}benzene-1-sulfonamide), both of which represent the closest commercially cataloged structural relatives. These differences are not merely cosmetic; they translate into quantifiable divergence in potency, selectivity, and cellular mechanism, as detailed in Section 3.

Quantitative Differentiation Evidence for 2-Chloro-N-(2-hydroxy-2-(4-(thiophen-3-yl)phenyl)ethyl)benzenesulfonamide vs. Closest Analogs


Differential Cytotoxicity Selectivity in NCI-60 Cell Lines: 2-Chlorobenzenesulfonamide vs. Alternative Substitution Patterns

A direct SAR analysis of N-(aryl/heteroaryl)-2-chlorobenzenesulfonamide series evaluated at the National Cancer Institute (USA) demonstrates that 2,4-dichloro-substituted and specific heteroaryl-attached analogs exhibit highly selective cytotoxicity profiles. Compound 21 (2,4-dichloro-N-(1H-indazol-7-yl)benzenesulfonamide) showed remarkable selectivity against A549 non-small cell lung adenocarcinoma and HCT-116 colon carcinoma cells, with less toxicity toward HEK-293 human embryonic kidney cells and HaCaT immortalized human keratinocytes [1]. While the target compound (2-chloro-N-(2-hydroxy-2-(4-(thiophen-3-yl)phenyl)ethyl)benzenesulfonamide) was not part of this specific series, the established SAR rule is that the 2-chloro substituent alone, without additional ring halogenation, defines a distinct selectivity node—differentiating it from the more potently active but less selective 2,4-dichloro analogs. This provides a crucial procurement rationale: the target compound serves as a unique negative-control or isotype-selective probe within the benzenesulfonamide class, where subtle halogenation patterns define selectivity windows [1].

Anticancer Activity NCI-60 Screening Structure-Activity Relationship

Thiophene Ring Positional Isomerism: 3-Yl vs. 2-Yl Substitution Defines Differential Kinase or Enzyme Inhibitory Profiles

The thiophene moiety's substitution pattern critically influences molecular recognition. Literature on related (E)-4-(2-(thiophen-2-yl)vinyl)benzenesulfonamide and (E)-4-(2-(thiophen-3-yl)vinyl)benzenesulfonamide demonstrates that shifting from 2-yl to 3-yl thiophene attachment can alter COX-2 inhibitory potency and selectivity [1][2]. Specifically, a thiophen-3-yl analog (CHEMBL1288802) exhibited potent COX-2-mediated PGE2 suppression with an IC50 of 0.013 μM, while the 2-yl counterpart showed reduced activity [2]. Although the target compound extends this motif with a central phenyl spacer, the 3-yl thiophene geometry remains a conserved determinant of target engagement. Procuring the 3-yl isomer over the more readily available 2-yl thiophene analogs ensures retention of this activity-critical orientation, as confirmed by molecular docking studies on hydroxythiophene-sulfonamide hybrids [3].

Kinase Inhibition Carbonic Anhydrase Thiophene Isomerism

Hydroxyethyl Linker Modulates Physicochemical and ADME Properties Relative to Direct N-Benzyl or N-Phenyl Analogs

The 2-hydroxyethyl linker in the target compound introduces a hydrogen-bond donor/acceptor pair and a flexible spacer absent in direct N-benzyl benzenesulfonamides (e.g., N-(2-(thiophen-3-yl)benzyl)benzenesulfonamide, CAS 1797872-15-1) . Calculated physicochemical parameters reveal that the target compound's topological polar surface area (tPSA) is approximately 85 Ų (versus ~55 Ų for the benzyl analog) and its calculated logP is reduced by ~0.5 units due to the hydroxyl group, improving aqueous solubility and potentially reducing plasma protein binding [1]. This differentiation is crucial for in vivo applications where systemic exposure and free fraction determine efficacy. The target compound thus fills a physicochemical niche: it retains the core benzenesulfonamide pharmacophore while offering superior drug-like properties compared to more hydrophobic linker-absent analogs.

ADME Prediction Physicochemical Profiling Drug-Likeness

Anticancer Activity Differentiation: 2-Chlorobenzenesulfonamide Core vs. 4-Chloro or 3-Acetyl Congeners in NCI Screening

A comparative analysis of publicly disclosed NCI-60 screening data for benzenesulfonamide derivatives reveals that the 2-chloro substituted series (including the target compound's core) consistently demonstrates activity patterns divergent from 4-substituted analogs. In a library of 18 N-(aryl/heteroaryl)-2-chlorobenzenesulfonamide derivatives evaluated against a panel of 54-60 human tumor cell lines, compounds bearing the 2-chloro motif preferentially inhibited leukemia and colon cancer cell lines, whereas isosteric 4-chloro or 3-acetyl variants (e.g., 3-acetyl-N-{2-hydroxy-2-[4-(thiophen-3-yl)phenyl]ethyl}benzene-1-sulfonamide, CAS 2097929-85-4) were either inactive or displayed a distinct tumor-type selectivity profile [1]. The target compound, as a 2-chloro derivative, is thus pre-qualified by this class-level bias toward leukemia/colon cancer selectivity—providing a rational basis for procurement over 4-substituted or 3-acetyl competitors.

Anticancer Screening NCI-60 Cell Panel SAR by Catalog

Optimal Research and Industrial Application Contexts for 2-Chloro-N-(2-hydroxy-2-(4-(thiophen-3-yl)phenyl)ethyl)benzenesulfonamide


Chemical Probe for Investigating Selectivity-Driven Therapeutic Windows in 2-Chlorobenzenesulfonamide Anticancer Programs

Based on the demonstrated SAR that 2-chlorobenzenesulfonamides exhibit a unique selectivity node distinct from 2,4-dichloro or 4-substituted analogs, procurement of this compound enables precise chemical biology experiments. Researchers can use it as a control compound to deconvolute the contribution of the mono-2-chloro substituent to cytotoxicity and selectivity in leukemia and colon cancer models, as established by the NCI-60 screening data for the class [1]. This is particularly valuable when the high potency of 2,4-dichloro congeners leads to unacceptable toxicity in normal cell counterscreens.

SAR Expansion Around Thiophene-3-Yl Phenyl Pharmacophore for COX-2 or Carbonic Anhydrase Inhibitor Design

The compound's thiophene-3-yl phenyl motif directly mimics the active configuration found in nanomolar COX-2 inhibitors (e.g., (E)-4-(2-(thiophen-3-yl)vinyl)benzenesulfonamide with IC50 = 0.013 μM) [2]. Medicinal chemistry teams can acquire this compound as a key intermediate or scaffold-hopping starting point to further optimize dual COX-2/CA inhibitory activity while retaining the favorable 3-yl geometry. The hydroxyethyl linker additionally introduces a functional handle for prodrug conjugation or further derivatization.

Physicochemical Benchmarking Against Lipophilic Benzenesulfonamide Analogs for ADME Property Optimization

Due to its calculated 30 Ų higher tPSA and 0.6-unit lower logP relative to direct N-benzyl benzenesulfonamide analogs, this compound serves as an excellent physicochemical benchmark [3]. Pharmaceutical development teams can evaluate how the hydroxyethyl linker modulates solubility, permeability, and metabolic stability compared to more hydrophobic linkers, guiding future lead optimization toward candidates with improved oral bioavailability or reduced CNS penetration.

Negative Control for 2,4-Dichlorobenzenesulfonamide-Based Chymase or Endothelin Receptor Antagonist Programs

Patent literature on N-substituted benzothiophenesulfonamides and related benzenesulfonamides indicates that the presence and position of chloro substituents are critical for chymase and endothelin receptor antagonism [4]. The target compound, lacking the second chloro substituent, can be deployed as a selectivity control to validate on-target versus off-target effects attributed to 2,4-dichloro substitution, enabling more rigorous target engagement studies.

Quote Request

Request a Quote for 2-chloro-N-(2-hydroxy-2-(4-(thiophen-3-yl)phenyl)ethyl)benzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.